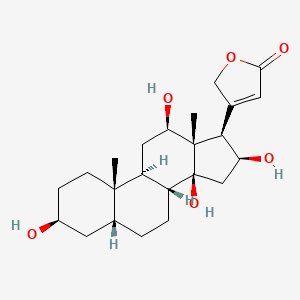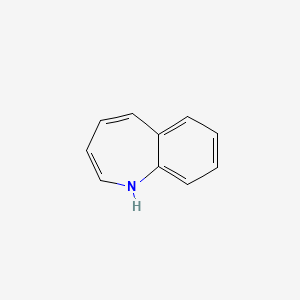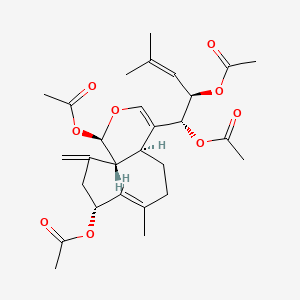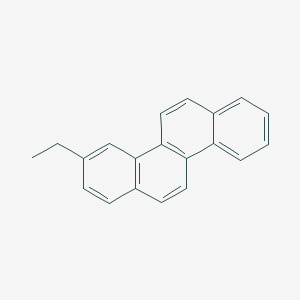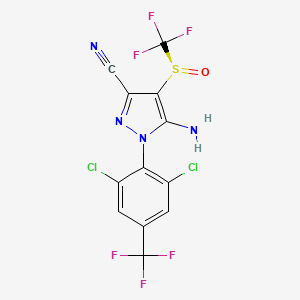
(S)-fipronil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-fipronil is a 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile that has S configuration at the sulfoxide. It is an enantiomer of a (R)-fipronil.
Applications De Recherche Scientifique
Environmental Impact and Toxicology
- Aquatic Toxicology : (S)-fipronil's impact on aquatic life stages of zebrafish was explored, revealing notochord degeneration, body axis shortening, and uncoordinated muscle contractions, suggesting potential novel mechanisms of toxicity in vertebrates (Stehr et al., 2006).
- Estuarine Ecosystem : The effects of fipronil on estuarine copepod development and reproduction were studied, showing significant developmental delays and reproductive failures at environmentally relevant concentrations (Chandler et al., 2004).
- Enantioselective Toxicity : Research on the acute toxicity of fipronil enantiomers to Ceriodaphnia dubia highlighted the difference in toxicological effects between the enantiomers, suggesting implications for environmental risk assessment (Konwick et al., 2005).
Ecological Dynamics and Resistance
- Environmental Fate and Toxicology : A comprehensive review of fipronil's environmental fate and toxicology detailed its broad-spectrum control, mode of action, and extensive use, along with the need for concise information on its environmental impact (Gunasekara et al., 2007).
- Fipronil Resistance : Investigations into fipronil resistance in Brazilian cattle ticks using in vitro larval bioassays marked the first cases of resistance in Brazil, emphasizing the need for monitoring and evaluating resistance in control programs (Castro-Janer et al., 2010).
Analytical and Detection Methods
- Biomarker Identification : The identification of fipronil metabolites in rat urine and serum for potential use in human biomonitoring studies highlighted fipronil sulfone as a prevalent biomarker in human serum, underscoring regular human exposure (McMahen et al., 2015).
- Immunoassay Development : The creation of a sensitive enzyme-linked immunosorbent assay (ELISA) for detecting fipronil and its metabolites in various matrices demonstrated the potential for environmental contamination and human health risk monitoring (Vasylieva et al., 2015).
Biochemical and Cellular Effects
- Oxidative Stress and Metabolism : A review of the oxidative stress and metabolism of fipronil in various organisms revealed its potential to induce oxidative stress-related toxicity, emphasizing the need for understanding its toxicological mechanisms (Wang et al., 2016).
- Apoptotic Pathways in Cells : The study of fipronil's genotoxicity in Drosophila S2 cells showed its ability to induce apoptosis through caspase-dependent mitochondrial pathways, providing insights into its cellular impact and mode of action (Zhang et al., 2015).
Propriétés
Formule moléculaire |
C12H4Cl2F6N4OS |
|---|---|
Poids moléculaire |
437.1 g/mol |
Nom IUPAC |
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(S)-trifluoromethylsulfinyl]pyrazole-3-carbonitrile |
InChI |
InChI=1S/C12H4Cl2F6N4OS/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)26(25)12(18,19)20/h1-2H,22H2/t26-/m0/s1 |
Clé InChI |
ZOCSXAVNDGMNBV-SANMLTNESA-N |
SMILES isomérique |
C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)[S@](=O)C(F)(F)F)N)Cl)C(F)(F)F |
SMILES |
C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)S(=O)C(F)(F)F)N)Cl)C(F)(F)F |
SMILES canonique |
C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)S(=O)C(F)(F)F)N)Cl)C(F)(F)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




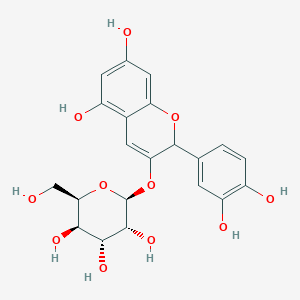
![(1S,3R,8R,11R,12S,15R,16R)-15-[(2R)-5-hydroxy-6-methylhept-6-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B1252522.png)


![(1S,2S,3R,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,3-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1252526.png)
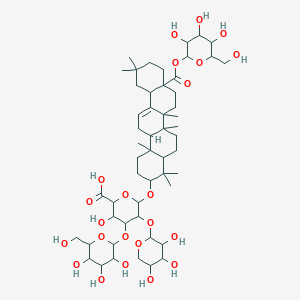
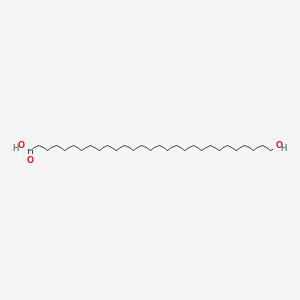
![4-hydroxy-1-[(1S,2R,4R,5R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hex-2-yl]-5-methyl-2(1H)-pyrimidinone](/img/structure/B1252531.png)
![(1R,4S)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B1252533.png)
